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Magnesium carbonate - 546-93-0

Magnesium carbonate

Catalog Number: EVT-274686
CAS Number: 546-93-0
Molecular Formula: CH2MgO3
Molecular Weight: 86.33 g/mol
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Product Introduction

Description

Magnesium carbonate is a widely available inorganic compound with the chemical formula MgCO3. It exists naturally as the mineral magnesite, a major source of magnesium worldwide. [] Magnesium carbonate is also found in various hydrated and basic forms, including:

  • Magnesium carbonate trihydrate: MgCO3·3H2O []
  • Basic magnesium carbonate: 4MgCO3•Mg(OH)2•4H2O [] Often referred to as "light" magnesium carbonate due to its low bulk density. []
  • Heavy magnesium carbonate: A granular form with higher bulk density compared to the basic form. []

Stearic Acid

Calcium Hydroxide

Compound Description: Calcium hydroxide (Ca(OH)2), commonly known as slaked lime, is an inorganic compound. It is a white powder with an alkaline nature. In one study, calcium hydroxide was investigated as a potential metallic crosslinking agent for chlorosulfonated polyethylene rubber (CSM) emulsions []. The study aimed to improve the mechanical properties of CSM emulsion films.

Relevance: Although not structurally similar to magnesium carbonate, calcium hydroxide was explored in the research as an alternative metallic crosslinking agent. This comparison helps to understand the effectiveness of different metallic compounds in enhancing the properties of CSM emulsions. The study concluded that magnesium carbonate was a more suitable crosslinking agent for improving the properties of CSM emulsions compared to calcium hydroxide [].

Magnesium Oxide

Compound Description: Magnesium oxide (MgO), or magnesia, is a white hygroscopic solid mineral. It is a common ingredient in antacids and laxatives. Many of the papers describe the production of magnesium oxide through the calcination of magnesium carbonate [, , , , , ]. This process involves heating the magnesium carbonate to high temperatures, causing it to decompose into magnesium oxide and carbon dioxide.

Basic Magnesium Carbonate

Compound Description: Basic magnesium carbonate is a hydrated magnesium carbonate with the general formula Mgₓ(CO₃)ᵧ(OH)₂·nH₂O. It exists in various forms, including 4MgCO₃·Mg(OH)₂·4H₂O, which is commonly found in nature as the mineral hydromagnesite. Several studies focus on preparing basic magnesium carbonate using different methods such as carbonating magnesium hydroxide slurries [, ] or reacting chrysotile asbestos tailing with ammonia and carbon dioxide [, ].

Magnesium Carbonate Hydrate

Compound Description: Magnesium carbonate hydrate refers to various hydrated forms of magnesium carbonate, with the general formula MgCO₃·xH₂O. These hydrates contain varying amounts of water molecules within their crystal structure. The specific hydrate formed depends on the synthesis conditions, such as temperature and pressure. One study investigates the influence of stirring time on the morphology and composition of magnesium carbonate hydrates []. The research found that controlling the stirring time during synthesis could influence the size and water content of the resulting magnesium carbonate hydrate crystals.

Magnesium Bicarbonate

Compound Description: Magnesium bicarbonate (Mg(HCO3)2) is a soluble salt that exists only in solution. It is formed when carbon dioxide dissolves in water containing magnesium carbonate. This process, known as carbonation, is used to prepare magnesium bicarbonate solutions. One research paper describes the use of magnesium bicarbonate solution in the preparation of light magnesium carbonate []. The solution is obtained by reacting a magnesium hydroxide slurry with carbon dioxide.

Dolomite

Compound Description: Dolomite is a common rock-forming mineral with the chemical formula CaMg(CO3)2. It is a double carbonate of calcium and magnesium. Several studies mention dolomite as a natural source of magnesium [, ]. The process involves calcining dolomite to obtain a mixture of calcium oxide and magnesium oxide, which can be further processed to produce magnesium carbonate.

Calcium Carbonate

Compound Description: Calcium carbonate (CaCO3) is a common substance found in rocks as the minerals calcite and aragonite. It is the main component of pearls and the shells of marine organisms. In several studies, calcium carbonate is mentioned in the context of phosphate binder treatments for dialysis patients []. It is also mentioned as a by-product in the production of magnesium hydroxide from dolomite and seawater [].

Sodium Carbonate

Compound Description: Sodium carbonate (Na2CO3), also known as washing soda or soda ash, is a sodium salt of carbonic acid. It is a white, water-soluble salt, mainly used in the production of glass, paper, and detergents. Sodium carbonate is one of the raw materials used in the production of magnesium carbonate [, , ]. The reaction between magnesium chloride and sodium carbonate results in the precipitation of magnesium carbonate.

Magnesium Chloride

Compound Description: Magnesium chloride (MgCl2) is a type of salt that is highly soluble in water. It is a common byproduct in various industrial processes, including the extraction of potassium from salt lakes. Magnesium chloride is frequently mentioned in the papers as one of the primary starting materials for the synthesis of magnesium carbonate [, , , , ].

Ammonium Bicarbonate

Ammonium Sulfate

Compound Description: Ammonium sulfate ((NH4)2SO4) is a white, crystalline salt that is highly soluble in water. It is commonly used as a fertilizer for alkaline soils and also has applications in fire extinguishers. One of the papers describes the use of ammonium sulfate in the leaching process of asbestos tailing to extract magnesium []. The resulting leaching liquid, rich in magnesium, can be further processed to prepare basic magnesium carbonate.

Asbestos Tailing

Silica

Compound Description: Silica (SiO2), also known as silicon dioxide, is a hard, chemically inert compound found in nature as quartz and in various living organisms. It is a primary component of sand and is used in the production of glass, concrete, and other materials. Silica is mentioned in a research paper as a component in a refractory casting material that also contains magnesium carbonate [].

Alumina

Compound Description: Alumina (Al2O3), or aluminum oxide, is a white crystalline solid. It is a common ingredient in the production of aluminum metal and is widely used as an abrasive, in ceramics, and as a refractory material. Alumina is mentioned as a component in the production of refractory materials that also include magnesium carbonate [, ].

Overview

Magnesium carbonate is a white, odorless compound with the chemical formula MgCO3\text{MgCO}_3. It exists in several forms, including a basic hydrated form and a normal hydrated form, often encountered as a light, powdery substance. This compound is primarily derived from magnesium-containing minerals and is widely used in various applications ranging from pharmaceuticals to food additives.

Source

Magnesium carbonate can be sourced from natural deposits of minerals such as magnesite and dolomite. It can also be synthesized through various chemical processes involving magnesium salts and carbon dioxide. The production methods can vary based on the desired purity and specific application of the magnesium carbonate.

Classification

Magnesium carbonate is classified into several categories based on its hydration state:

  • Basic Magnesium Carbonate: Contains varying amounts of water and has a higher magnesium content.
  • Light Magnesium Carbonate: A fine powder with high surface area, often used in pharmaceuticals and as a food additive.
  • Heavy Magnesium Carbonate: A denser form used in industrial applications.
Synthesis Analysis

Methods

The synthesis of magnesium carbonate can be achieved through several methods:

  1. Carbonation Method: This involves reacting magnesium hydroxide with carbon dioxide gas. The process typically takes place in a packed column reactor where magnesium hydroxide is dissolved in water, and carbon dioxide is bubbled through. The reaction leads to the precipitation of magnesium carbonate.
  2. Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing food-grade magnesium sulfate with sodium carbonate at room temperature, resulting in the formation of magnesium carbonate precipitate after a certain reaction time. The precipitate is then filtered, washed, and dried to obtain pure magnesium carbonate .
  3. Halogenation Carbonization: Utilizing raw materials such as bittern (a byproduct of salt production), this method involves reacting the material with carbon dioxide to produce magnesium carbonate .
  4. High-Pressure Carbonation: In this method, magnesium oxide or other magnesium-rich materials are subjected to high pressure and temperature conditions in the presence of carbon dioxide to enhance carbonation efficiency .

Technical Details

The carbonation process parameters such as temperature, pressure, and flow rate of carbon dioxide significantly affect the yield and purity of the final product. For instance, maintaining optimal conditions during carbonation can lead to higher conversion rates and better crystallinity of the precipitated magnesium carbonate .

Molecular Structure Analysis

Structure

The molecular structure of magnesium carbonate consists of one magnesium ion (Mg2+\text{Mg}^{2+}) surrounded by three carbonate ions (CO32\text{CO}_3^{2-}). The arrangement can be depicted as follows:

Mg2++3CO32MgCO3\text{Mg}^{2+}+3\text{CO}_3^{2-}\rightarrow \text{MgCO}_3

Data

Chemical Reactions Analysis

Reactions

Magnesium carbonate undergoes several important chemical reactions:

  1. Decomposition Reaction:
    MgCO3MgO+CO2\text{MgCO}_3\rightarrow \text{MgO}+\text{CO}_2\uparrow
    This reaction occurs upon heating, producing magnesium oxide and releasing carbon dioxide gas.
  2. Reaction with Acids:
    When reacted with hydrochloric acid:
    MgCO3+2HClMgCl2+H2O+CO2\text{MgCO}_3+2\text{HCl}\rightarrow \text{MgCl}_2+\text{H}_2\text{O}+\text{CO}_2\uparrow
    This reaction produces magnesium chloride, water, and carbon dioxide.

Technical Details

The stability of magnesium carbonate under various conditions makes it useful for applications where it can act as a buffering agent or an antacid.

Mechanism of Action

Process

Magnesium carbonate acts primarily as an antacid by neutralizing stomach acid (hydrochloric acid) through the following mechanism:

  1. Upon ingestion, it reacts with hydrochloric acid in the stomach.
  2. The reaction produces water and carbon dioxide, which helps alleviate symptoms of acidity.

Data

  • Neutralization Reaction:
    The effectiveness of magnesium carbonate as an antacid is attributed to its ability to quickly neutralize excess gastric acid while providing a mild laxative effect due to its solubility properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or crystalline solid.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

  • pH Level: When dissolved in water, it typically results in a neutral to slightly alkaline solution.
  • Stability: Stable under normal conditions but decomposes upon heating.
  • Reactivity: Reacts with acids to release carbon dioxide gas.

Relevant analyses indicate that the compound's purity levels can significantly affect its physical properties such as solubility and reactivity .

Applications

Magnesium carbonate has diverse applications across various fields:

  • Pharmaceuticals: Used as an antacid for treating heartburn and indigestion.
  • Food Industry: Acts as an anti-caking agent in powdered foods.
  • Agriculture: Utilized as a soil amendment to improve soil quality.
  • Industrial Uses: Employed in fireproofing materials and as a filler in rubber products.
Synthesis Methodologies and Reaction Kinetics

Traditional Industrial Synthesis Routes

Brine-Soda Ash Process Optimization and Yield Limitations

The brine-soda ash process remains a cornerstone for food-grade magnesium carbonate production despite market pressures from alternative technologies. This method involves the stoichiometric reaction between magnesium chloride-rich brine and sodium carbonate solution under ambient conditions:

MgCl₂(aq) + Na₂CO₃(aq) → MgCO₃(s) + 2NaCl(aq)

Industrial optimization focuses on reactant concentration profiles, pH control, and crystallization kinetics. Conductivity monitoring reveals that nucleation induction periods decrease significantly at elevated pH (~10) and high magnesium concentrations (3,000 mg/L), with crystallization following second-order kinetics (induction time ≈50 seconds). Precipitation efficiency exceeds 95% under optimized conditions but faces limitations from co-precipitation of calcium impurities and sodium chloride occlusion [1] [8]. Post-precipitation processing includes repeated deionized water washing cycles to reduce chloride content below 0.03% for food/pharmaceutical compliance, significantly increasing operational costs. The process typically achieves bulk densities of 0.15–0.25 g/cm³, classifying it as a light magnesium carbonate route. Despite its chemical simplicity, yield plateaus at 82–87% due to magnesium hydroxide formation at elevated pH and sodium carbonate hydrolysis effects [8] [10].

Table 1: Operational Parameters and Yield Constraints in Brine-Soda Ash Process

ParameterOptimal RangeYield Limitation Factor
MgCl₂ Concentration500-3,000 mg/LLower conc. increases induction period
Reaction pH9.5-10.5pH>10.5 promotes Mg(OH)₂ formation
Washing Cycles4-6Chloride removal efficiency plateau
Bulk Density (Product)0.15-0.25 g/cm³Limited by nucleation kinetics
Maximum Theoretical Yield95%Practical max: 82-87%

Dolomite Carbonization: Energy Consumption and Byproduct Management

Dolomite (CaMg(CO₃)₂) carbonization leverages abundant mineral resources but suffers from high energy intensity. The process involves three energy-intensive stages:

  • Calcination: Dolomite decomposition at 900–1100°C (CaMg(CO₃)₂ → MgO + CaO + 2CO₂) consuming 3.2–3.8 GJ/tonne product
  • Hydration: Selective slaking produces Mg(OH)₂ slurry while leaving CaO unslaked
  • Carbonization: CO₂ injection under pressure forms MgCO₃ via:Mg(OH)₂ + CO₂ → MgCO₃ + H₂O

The critical limitation resides in the solid-solid separation of calcium carbonate after carbonization, where incomplete removal contaminates magnesium carbonate with 3–8% CaCO₃. Patented innovations integrate byproduct valorization by converting calcium compounds to marketable co-products:

  • Calcium sulfate dihydrate (gypsum) via sulfuric acid treatment
  • Portland cement raw material from lime-rich streams
  • Precipitated calcium carbonate through CO₂ saturation

Energy consumption remains the primary drawback, with rotary kiln calcination accounting for 68–72% of total energy demand. Emerging approaches recover waste heat from exhaust gases (>300°C) to preheat hydration water, reducing net energy by 12–15%. The process yields magnesium carbonate with 92–96% purity when optimized, suitable for industrial filler applications but insufficient for electronic grades without additional purification [3] [5] [7].

Comparative Analysis of Magnesium Sulfate-Ammonium Carbonate Reactions

The magnesium sulfate-ammonium carbonate route delivers exceptional purity (99.2–99.8%) for pharmaceutical applications but faces economic challenges due to reagent costs:

(NH₄)₂CO₃ + MgSO₄ → MgCO₃ + (NH₄)₂SO₄

Kinetic profiling demonstrates that activation energy decreases from 220.8 kJ/mol to 166.6 kJ/mol when heating rates increase from 0.1°C/s to 102.9°C/s during precursor decomposition. This acceleration stems from microfracture development in particles, increasing reactive surface area. The ammonium sulfate byproduct requires recovery via crystallization to improve process viability, adding operational complexity. While this method achieves superior morphological control (producing nano-scale platelets with 35–50 m²/g surface area), its production costs exceed brine-based routes by 30–40%, restricting adoption to high-value applications. Residence time for 84% conversion decreases eightfold (1920s→240s) when heating rates triple (59.2→179.9°C/s), demonstrating significant kinetic advantages under rapid thermal processing [1] [4].

Table 2: Comparative Analysis of Traditional Synthesis Methods

ParameterBrine-Soda AshDolomite CarbonizationMgSO₄-(NH₄)₂CO₃
Raw Material Cost Index1.00.72.3
Product Purity Range95-98%92-96%99.2-99.8%
Byproduct ManagementNaCl solutionCaCO₃/CaSO₄ solids(NH₄)₂SO₄ solution
Energy Intensity (GJ/t)1.8-2.23.2-3.82.5-3.0
Pharmaceutical SuitabilityFood gradeIndustrial gradeUSP/EP grade

Novel Hydrothermal and Autoclave-Based Approaches

High-Pressure Carbonation of Olivine and Synthetic MgO

Hydrothermal carbonation exploits geological mineralization mechanisms under engineered conditions. Using olivine (Mg₂SiO₄) or synthetic MgO as feedstocks, reactions proceed via:

Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂MgO + CO₂ → MgCO₃

At 200°C and 15–20 MPa CO₂ pressure, magnesite forms directly, bypassing metastable intermediates like nesquehonite or hydromagnesite that dominate ambient routes. In-situ XRD studies reveal that conversion efficiency reaches 78% within 4 hours when using <50μm olivine particles, compared to <5% conversion at 80°C. The process avoids energy-intensive calcination but requires specialized alloy reactors resistant to carbonic acid corrosion. Recent pilot-scale demonstrations achieve 92% carbonation efficiency using magnesium oxide nanosheets (20–50 nm thickness) due to their high reactive surface area (120–150 m²/g) and lattice strain facilitating ion diffusion. The approach shows particular promise for carbon-negative production when coupled with flue gas CO₂, potentially sequestering 0.89 tonnes CO₂ per tonne MgCO₃ produced [5] [6] [7].

Solvothermal Synthesis Using Urea and Magnesium Precursors

Urea hydrolysis under solvothermal conditions enables homogeneous carbonate release and controlled crystallization:

CO(NH₂)₂ + H₂O → 2NH₃ + CO₂CO₂ + 2NH₃ + 2H₂O → 2NH₄⁺ + CO₃²⁻Mg²⁺ + CO₃²⁻ → MgCO₃

At 120–150°C in sealed reactors, urea decomposition provides gradual alkalinity increase (pH 8→9.5 over 90 minutes), favoring uniform crystal growth. This yields single-crystalline magnesium carbonate microrods with aspect ratios tunable from 5:1 to 20:1 via temperature ramping protocols. Reaction kinetics follow an autocatalytic model where initial NH₃ formation accelerates decomposition, with complete urea conversion occurring within 2 hours at 140°C. The method achieves 99.1% phase purity without washing requirements, though ammonia recovery remains essential for economic viability. Research focuses on catalyst integration (e.g., TiO₂ nanoparticles) to reduce temperature requirements to 90–100°C while maintaining crystallization control [9] [10].

Additive-Mediated Crystallization

Organic/inorganic additives profoundly modify crystallization pathways and particle morphologies:

  • Sodium bicarbonate (NaHCO₃) reduces induction time by 40% at 0.5M concentration through common-ion effect and buffering at pH 8.2–8.5
  • Citric acid (1–2 wt%) yields helical nanostructures via step-specific binding on {101} crystal planes
  • Hydrophobic activated carbon enhances magnesite nucleation 3.2-fold over hydrophilic nucleants by facilitating water molecule liberation during dehydration

These additives alter interfacial energies during the transformation from amorphous precursors to crystalline phases. Operando AFM studies demonstrate that sodium bicarbonate promotes lateral growth unit integration, generating 200–500 nm rhombohedral crystals with narrow size distribution (PDI=0.11). For transparent polymer composites requiring refractive index matching, citrate-modified magnesium carbonate achieves 92% light transmission versus 78% for conventionally precipitated material. Additive selection depends critically on avoiding incorporation into the crystal lattice, which could compromise product purity [7] [9].

Table 3: Additive Effects on Magnesium Carbonate Crystallization

AdditiveConcentrationEffect on Induction TimeMorphological Outcome
Sodium Bicarbonate0.5 M-40%Rhombohedral nanocrystals
Citric Acid1.0 wt%+25%Helical nanostructures
Hydrophobic C Nucleant5 g/L-68%Magnesite microcrystals
Polyacrylic Acid0.2 wt%-31%Porous spherical aggregates

Green Chemistry Innovations

Biomass and Waste Plastic Integration for Reduced Carbon Footprint

Cutting-edge processes integrate waste streams to reduce virgin material consumption:

  • Ammonia-soda process waste (distiller waste) containing CaCl₂ and NaCl reacts with bittern to yield Mg(OH)₂ precursor
  • Lignocellulosic biomass (rice husk, sugarcane bagasse) provides organic acids for pH-controlled precipitation
  • Pyrolyzed waste plastics serve as heterogeneous nucleating agents

A closed-loop system developed in Chinese patents utilizes ammonia recovered from urea-based synthesis for CO₂ capture, generating ammonium bicarbonate for precipitation:

NH₃ + CO₂ + H₂O → NH₄HCO₃NH₄HCO₃ + MgCl₂ → MgCO₃ + NH₄Cl + HCl

The ammonium chloride byproduct undergoes electrolysis to regenerate HCl and ammonia, reducing raw material consumption by 60%. When combined with biomass-derived heat (from gasified agricultural waste), the carbon footprint falls to 0.38 tonnes CO₂-eq per tonne MgCO₃ versus 1.24 tonnes for conventional production. Challenges include trace metal contamination from waste streams requiring additional purification steps for electronic-grade products [9].

Seawater-Derived Magnesium Hydroxide Carbonation Pathways

Direct carbonation of seawater-extracted Mg(OH)₂ offers sustainable production at scale. Modern facilities use sequential processing:

  • Magnesium concentration via electrodialysis or nanofiltration (from 1,350 mg/L to 35,000 mg/L)
  • Precipitation with lime: Mg²⁺ + Ca(OH)₂ → Mg(OH)₂ + Ca²⁺
  • Slurry carbonation with captured CO₂: Mg(OH)₂ + CO₂ → MgCO₃ + H₂O

Kinetic barriers emerge during carbonation due to the passivating carbonate layer limiting CO₂ diffusion. Countercurrent column reactors overcome this by maintaining turbulent flow (Reynolds > 4,500), achieving 85% conversion in 15 minutes residence time. The process co-produces calcium sulfate from concentrated seawater streams, maximizing resource utilization. Lifecycle analysis indicates 89% lower freshwater consumption than land-based mining operations, though boron co-extraction requires management through chelating resins. Projections suggest seawater-derived magnesium carbonate could supply 35% of global demand by 2035 with appropriate policy support for carbon utilization credits [8].

Properties

CAS Number

546-93-0

Product Name

Magnesium carbonate

IUPAC Name

magnesium;carbonate

Molecular Formula

CH2MgO3

Molecular Weight

86.33 g/mol

InChI

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);

InChI Key

XNEYCQMMVLAXTN-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[Mg+2]

Solubility

0.01 % (NIOSH, 2024)
0.1g/L
Practically insoluble both in water or ethanol
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/
0.0106 G/100 CC COLD WATER
SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA
Insoluble in alcohol; soluble in acids
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
0.01%

Synonyms

anhydrous magnesium carbonate
C.I. 77713
carbonic acid, magnesium salt (1:1), hydrate
CI 77713
E-504
magnesite
magnesite (Mg(CO3))
magnesium carbonate
magnesium carbonate (1:1) hydrate
magnesium carbonate anhydrous
MgCO3.3H2O
nesquehonite

Canonical SMILES

C(=O)(O)O.[Mg]

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